molecular formula C24H19BrFNO4 B2690850 (2R)-3-(4-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1998628-89-9

(2R)-3-(4-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B2690850
CAS No.: 1998628-89-9
M. Wt: 484.321
InChI Key: FTWJHEYWHMWTIW-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-(4-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C24H19BrFNO4 and its molecular weight is 484.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

One of the key applications of this compound is in the realm of organic synthesis, where it acts as a precursor or intermediate for the development of more complex molecules. For instance, derivatives of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, such as the compound , are instrumental in solid-phase peptide synthesis (SPPS). SPPS methodologies rely on the protective capabilities of the Fmoc group to prevent premature reactions, making compounds like "(2R)-3-(4-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid" crucial for the stepwise construction of peptides (Funakoshi et al., 1988).

Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound's derivatives are used in the synthesis of drug candidates and the exploration of biological activities. The specificity and reactivity provided by the fluoren-9-ylmethoxycarbonyl (Fmoc) group, coupled with the halogenated aromatic structure, enable precise modifications that can lead to the discovery of new therapeutics. The ability to introduce such compounds into peptides and proteins is a cornerstone in developing targeted therapies and understanding protein functions (Summerer et al., 2006).

Materials Science

Compounds with complex aromatic structures, including halogenated phenyl groups and the Fmoc protecting group, have found applications in materials science. For example, they are used in the synthesis of liquid crystals, organic semiconductors, and fluorescent markers for imaging applications. The structural components of these compounds, such as the bromo and fluoro substituents, influence the physical properties of materials, including phase behavior, electronic characteristics, and optical properties, making them valuable in developing advanced materials (Gray & Kelly, 1981).

Properties

IUPAC Name

(2R)-3-(4-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWJHEYWHMWTIW-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C=C(C=C4)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.